molecular formula C14H14N2O2 B100618 2-[(2,4-Dimethylphenyl)amino]nicotinic acid CAS No. 17782-10-4

2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Cat. No. B100618
CAS RN: 17782-10-4
M. Wt: 242.27 g/mol
InChI Key: IHGRBDWEPCBBAB-UHFFFAOYSA-N
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Description

The compound "2-[(2,4-Dimethylphenyl)amino]nicotinic acid" is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound is not directly discussed in the provided papers, similar compounds with substituted phenylamino groups and nicotinic acid backbones are mentioned. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including lithiation, carboxylation, and halogenation, as described in the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid . The process typically starts with the lithiation of a pyridine derivative, followed by a CO2 quench to introduce the carboxylic acid group. Subsequent steps may involve further functionalization, such as iodination and coupling with other groups under palladium-catalyzed conditions. These methods could potentially be adapted for the synthesis of "2-[(2,4-Dimethylphenyl)amino]nicotinic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure determination is a common technique used to understand the molecular structure of compounds. For instance, the crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid was determined, revealing the impact of alkyl substitution on the planarity of the molecule . This kind of analysis can provide insights into the molecular conformation, packing, and potential hydrogen bonding patterns, which are crucial for understanding the properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives can be influenced by the substituents on the phenyl ring. For example, the presence of an ethyl group can disrupt the planar conformation and affect the type of hydrogen bonding in the crystal . Similarly, the introduction of methyl groups, as in "2-[(2,4-Dimethylphenyl)amino]nicotinic acid," would likely influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical properties, such as crystallization tendency and melting behavior, can be studied using techniques like differential scanning calorimetry (DSC). The compound 2-((2-ethylphenyl)amino)nicotinic acid was found to form a stable amorphous phase upon melt quenching, which did not crystallize even upon reheating . This suggests that similar compounds with substituted phenylamino groups might also exhibit interesting glass-forming abilities and thermal behaviors. The chemical properties, including acidity, solubility, and stability, would be influenced by the specific functional groups present on the molecule.

Scientific Research Applications

Application in Pharmaceutical Research

  • Specific Scientific Field : Pharmaceutical Research
  • Summary of the Application : “2-[(2,4-Dimethylphenyl)amino]nicotinic acid” is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents . The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .
  • Results or Outcomes : Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA . Hirshfeld analysis revealed different intermolecular interactions contributing to the stability of the crystal form I of 2-DCABA and HDMPA- I, despite their structural similarity .

Application in Pharmaceutical Research

  • Specific Scientific Field : Pharmaceutical Research
  • Summary of the Application : “2-[(2,4-Dimethylphenyl)amino]nicotinic acid” is a potential non-steroidal anti-inflammatory drug . It has been synthesized and its polymorphism has been studied .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents . The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .
  • Results or Outcomes : Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA . Hirshfeld analysis revealed different intermolecular interactions contributing to the stability of the crystal form I of 2-DCABA and HDMPA- I, despite their structural similarity .

properties

IUPAC Name

2-(2,4-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRBDWEPCBBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360795
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylphenyl)amino]nicotinic acid

CAS RN

17782-10-4
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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